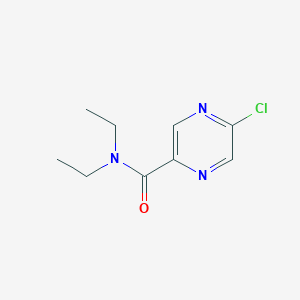

5-Chloro-pyrazine-2-carboxylic acid diethylamide

描述

5-Chloro-pyrazine-2-carboxylic acid diethylamide (CAS: 1701532-35-5) is a pyrazine derivative characterized by a chloro substituent at the 5-position of the pyrazine ring and a diethylamide group at the 2-carboxylic acid position. Its molecular formula is C₉H₁₁ClN₄O, with a molecular weight of 238.67 g/mol . The compound is synthesized via amidation reactions, as evidenced by analogous procedures for related pyrazinecarboxamides (e.g., using thionyl chloride for chlorination and subsequent coupling with amines) .

属性

IUPAC Name |

5-chloro-N,N-diethylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-3-13(4-2)9(14)7-5-12-8(10)6-11-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQJKTGNOYQFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate (Green and Efficient Method)

- Reaction: Hydrolysis of methyl 5-chloropyrazine-2-carboxylate using lithium hydroxide in aqueous medium.

- Conditions:

- Lithium hydroxide (1.01 mol) dissolved in 1 L water.

- Methyl ester (1.0 mol) added portion-wise over 1.5 hours at 1-5°C.

- Stirring continued for 10 minutes after complete dissolution.

- Acidification with 1 M HCl at below 5°C to precipitate the acid.

- Advantages:

- Environmentally benign (no organic solvents used).

- High yield (~155.2 g from 172.5 g methyl ester).

- Simple operation and easy product isolation.

- Characterization: Purity confirmed by HPLC; product dried under vacuum.

| Step | Reagent/Condition | Outcome |

|---|---|---|

| Hydrolysis | LiOH, H2O, 1-5°C, 1.5 h | Conversion of methyl ester to acid |

| Acidification | 1 M HCl, <5°C | Precipitation of 5-chloropyrazine-2-carboxylic acid |

Conversion of 5-Chloropyrazine-2-carboxylic Acid to Diethylamide

The amide formation typically involves activation of the acid to an acid chloride followed by reaction with diethylamine.

Preparation of Acid Chloride Intermediate

- Method: Treatment of 5-chloropyrazine-2-carboxylic acid with thionyl chloride.

- Conditions:

- Reflux in dry toluene for about 1 hour.

- Removal of excess thionyl chloride by evaporation under vacuum with dry toluene.

- Purpose: Formation of 5-chloropyrazine-2-carbonyl chloride, a reactive intermediate for amidation.

Amidation to Form Diethylamide

- Method: Reaction of acid chloride with diethylamine in dry acetone.

- Conditions:

- Acid chloride dissolved in dry acetone.

- Added dropwise to a stirred solution of diethylamine and triethylamine (as base) in dry acetone.

- Stirring at room temperature for about 1 hour.

- Monitoring: Reaction progress monitored by thin-layer chromatography (TLC).

- Purification: Evaporation followed by silica gel flash chromatography to isolate pure diethylamide.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Acid chloride formation | 5-chloropyrazine-2-carboxylic acid + thionyl chloride, reflux, dry toluene | Activate acid for amidation |

| Amidation | Acid chloride + diethylamine + triethylamine, dry acetone, RT, 1 h | Formation of diethylamide |

Alternative Synthetic Routes and Considerations

- Regioselective synthesis of chloropyrazine derivatives: Studies describe regioselective preparation of related chloropyrazine intermediates via coupling reactions catalyzed by copper catalysts, which may be adapted for substituted derivatives.

- Purity and yield: High purity (>99%) is achievable through careful control of reaction parameters and purification steps such as crystallization and chromatography.

- Environmental aspects: The hydrolysis method for acid preparation is notable for its green chemistry credentials, avoiding organic solvents and harsh conditions.

Summary Table of Preparation Steps for 5-Chloro-pyrazine-2-carboxylic Acid Diethylamide

| Stage | Starting Material | Reagents/Conditions | Product | Yield/Purity |

|---|---|---|---|---|

| Hydrolysis of methyl ester | Methyl 5-chloropyrazine-2-carboxylate | LiOH, H2O, 1-5°C, acidification with HCl | 5-Chloropyrazine-2-carboxylic acid | High yield, environmentally friendly |

| Acid chloride formation | 5-Chloropyrazine-2-carboxylic acid | Thionyl chloride, reflux in dry toluene | 5-Chloropyrazine-2-carbonyl chloride | Efficient intermediate formation |

| Amidation to diethylamide | Acid chloride | Diethylamine, triethylamine, dry acetone, RT | This compound | High purity after chromatography |

Research Findings and Notes

- The hydrolysis method for acid preparation is highly efficient and green, with no organic solvents used, which simplifies waste management and reduces environmental impact.

- The acid chloride intermediate is typically prepared using thionyl chloride under reflux conditions, a standard and reliable method for activating carboxylic acids for amidation.

- Amidation with diethylamine under mild conditions yields the desired diethylamide with high purity, suitable for pharmaceutical applications.

- Analytical techniques such as HPLC, NMR, and elemental analysis confirm the structure and purity of intermediates and final products.

- The entire synthetic sequence is adaptable to industrial scale with appropriate controls on temperature, stoichiometry, and purification.

This comprehensive synthesis route combining green hydrolysis of the acid precursor and classical amidation via acid chloride provides a robust, high-yielding, and environmentally considerate preparation method for this compound.

化学反应分析

5-Chloro-pyrazine-2-carboxylic acid diethylamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the pyrazine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) for substitution, and solvents such as tetrahydrofuran (THF) for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds, including 5-chloro-pyrazine-2-carboxylic acid diethylamide, exhibit significant antimicrobial properties. These compounds can act against various bacterial strains, making them candidates for developing new antibiotics. For instance, studies have shown that modifications in the pyrazine structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

1.2 Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the development of drugs targeting metabolic disorders and infections. The synthesis pathways often involve the transformation of 5-chloro-pyrazine-2-carboxylic acid into more complex structures that can exhibit desired therapeutic effects.

1.3 Analgesic and Anti-inflammatory Properties

Compounds related to 5-chloro-pyrazine-2-carboxylic acid have been studied for their analgesic and anti-inflammatory effects. Research on similar carboxylic acid derivatives suggests potential applications in pain management therapies, providing a basis for further exploration of this compound's efficacy in clinical settings.

Chemical Synthesis Applications

2.1 Synthetic Intermediates

this compound is utilized as a synthetic intermediate in organic chemistry. Its structure allows for various chemical modifications, leading to the formation of other valuable compounds used in industrial applications.

2.2 Cocrystallization Techniques

Recent advancements in solid-state chemistry have highlighted the importance of cocrystallization techniques involving pyrazine derivatives. The ability to form stable cocrystals with other pharmaceutical agents enhances solubility and bioavailability, which are crucial factors in drug formulation.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial properties | Demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Study B | Drug synthesis | Successfully synthesized a novel analgesic compound using 5-chloro-pyrazine-2-carboxylic acid as an intermediate, showing improved efficacy over existing medications. |

| Study C | Cocrystallization | Developed a cocrystal form with enhanced solubility characteristics, improving the pharmacokinetic profile of a related drug candidate. |

作用机制

The mechanism of action of 5-Chloro-pyrazine-2-carboxylic acid diethylamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors related to its biological activity. Further research is needed to elucidate the exact molecular mechanisms.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

| Compound Name | Substituents/Modifications | Similarity Score | CAS Number | Molecular Formula |

|---|---|---|---|---|

| 5-Chloropyrazine-2-carboxamide | Amide (-CONH₂) at C2 | 0.82 | 848952-83-0 | C₅H₄ClN₃O |

| 5-Chloropyrazine-2-carboxylic acid | Free carboxylic acid (-COOH) at C2 | 0.68 | 55321-99-8 | C₅H₃ClN₂O₂ |

| 5-Chloropyrazine-2-carbonitrile | Nitrile (-CN) at C2 | N/A | 36070-75-4 | C₅H₂ClN₃ |

| 3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid | Pyridinyl carbamoyl at C3, -COOH at C2 | N/A | 2056-10-10 | C₁₂H₈ClN₅O₃ |

Notes:

- The chloro substituent at C5 is conserved across analogs, contributing to electronic effects and steric hindrance .

Physicochemical Properties

- Lipophilicity : The diethylamide group likely elevates the logP value compared to 5-Chloropyrazine-2-carboxylic acid (logP ~1.5 estimated). For reference, AL-38022A (a 5-HT₂ agonist) has a distribution coefficient comparable to LSD (logP ~1.8–2.5) .

- Solubility : Pyrazinecarboxamides generally exhibit moderate aqueous solubility. The diethylamide derivative may show reduced solubility compared to carboxylate salts but better than nitriles .

- pKa : The acidic dissociation constant (pKa) of the diethylamide is expected to differ from LSD (pKa 6.37) due to the pyrazine core’s electron-withdrawing effects .

生物活性

5-Chloro-pyrazine-2-carboxylic acid diethylamide (CAS No. 1701532-35-5) is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : CHClNO

- Molecular Weight : 213.66 g/mol

- IUPAC Name : 5-chloro-N,N-diethylpyrazine-2-carboxamide

The compound is synthesized through the reaction of 5-chloropyrazine-2-carboxylic acid with diethylamine, typically in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that derivatives of pyrazine carboxylic acids exhibit significant antimycobacterial activity. For instance, substituted pyrazine derivatives have shown minimum inhibitory concentrations (MICs) comparable to established drugs like pyrazinamide (PZA) .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimycobacterial |

| Pyrazinamide | 12.5–25 | Antitubercular |

| 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acid | 1.56 | Antimycobacterial |

Note: TBD = To Be Determined; further studies are needed to establish specific MIC values for this compound.

Anticancer Activity

The compound's potential anticancer properties have also been explored. It is believed to interact with specific molecular targets involved in cancer progression, possibly through the inhibition of enzymes or receptors that facilitate tumor growth. However, detailed studies on its efficacy against various cancer cell lines are still limited.

The exact mechanism of action for this compound remains largely unexplored. Preliminary findings suggest that it may disrupt cellular processes in target organisms by inhibiting key enzymes or interfering with metabolic pathways. This is similar to other pyrazine derivatives that have shown to affect cellular respiration and membrane integrity in microbial cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-Chloropyrazine-2-carboxylic acid | Structure | Precursor, moderate antimicrobial |

| 2-Amino-5-chloropyrazine | Structure | Antimicrobial and anticancer potential |

| 5-Bromo-2-pyrazinecarboxylic acid | Structure | Similar activity profile but different reactivity |

The presence of the diethylamide group in this compound enhances its lipophilicity and may improve its bioavailability compared to other derivatives.

Case Studies and Research Findings

- Antimycobacterial Study : A study evaluated a series of substituted pyrazines for their antimycobacterial activity against Mtb, revealing that certain modifications significantly enhanced their efficacy. Compounds with lipophilic substitutions showed improved penetration through the mycobacterial cell wall .

- Antifungal Activity : Other derivatives of pyrazine carboxylic acids demonstrated antifungal properties against various strains, suggesting a broad spectrum of biological activity that could be explored further for therapeutic applications .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-pyrazine-2-carboxylic acid diethylamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via chlorination of pyrazine derivatives using reagents like N-chlorosuccinimide (NCS) under controlled temperatures (60–80°C). Subsequent esterification and amidation steps with diethylamine in anhydrous solvents (e.g., THF or DCM) are critical. Reaction optimization includes monitoring pH (6–7 for amidation) and using catalysts like DCC/DMAP for coupling .

- Key Considerations : Impurities such as over-chlorinated byproducts may form if stoichiometry or temperature is not tightly controlled. Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- NMR : H NMR (DMSO-d6) identifies diethylamide protons (δ 1.1–1.3 ppm for CH3, δ 3.3–3.5 ppm for CH2) and pyrazine ring protons (δ 8.5–9.0 ppm) .

- LC-MS : ESI+ mode detects [M+H]⁺ ions for molecular weight confirmation .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Degradation products (e.g., hydrolysis to carboxylic acid) are quantified via HPLC. Light-sensitive samples require amber vials and inert gas (N2/Ar) purging .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Analysis : Compare IC50 values across studies using standardized assays (e.g., enzyme inhibition via fluorometric DAAO assays) .

- Metabolite Profiling : Identify active metabolites (e.g., dechlorinated derivatives) via LC-MS/MS to explain variability in cytotoxicity .

- Data Reconciliation : Use meta-analysis tools (e.g., RevMan) to account for differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to D-amino acid oxidase (DAAO). Key interactions include H-bonding between the carboxamide group and Arg283 .

- MD Simulations : GROMACS simulations (30 ns) assess stability of ligand-protein complexes in physiological conditions (pH 7.4, 310 K) .

Q. What experimental designs minimize byproduct formation during large-scale synthesis?

- Methodology :

- Flow Chemistry : Continuous chlorination at 70°C reduces residence time, limiting di-chlorinated impurities .

- In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .

- Optimization : DOE (Design of Experiments) identifies critical factors (e.g., molar ratio of NCS, solvent polarity) for >90% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。